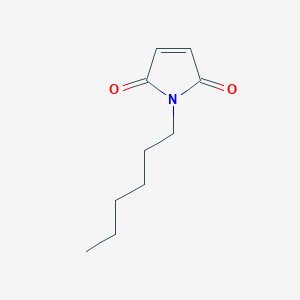
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its potential applications in the field of neuroscience. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinsonian-like syndrome in animals and humans.
Aplicaciones Científicas De Investigación
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has been widely used in scientific research to model Parkinson's disease in animals and to investigate the pathogenesis of the disease. Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the subsequent development of Parkinsonian symptoms. This makes Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential new therapies.
Mecanismo De Acción
The mechanism of action of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), a potent neurotoxin that selectively accumulates in dopaminergic neurons. MPP+ is then taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinsonian symptoms.
Efectos Bioquímicos Y Fisiológicos
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the subsequent development of Parkinsonian symptoms. These symptoms include tremors, rigidity, bradykinesia, and postural instability. Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide as a model for Parkinson's disease has several advantages. It selectively targets dopaminergic neurons in the substantia nigra, which is a key feature of Parkinson's disease. It also induces Parkinsonian symptoms that closely resemble those seen in humans, making it a valuable tool for studying the disease. However, there are also limitations to the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. It is a potent neurotoxin that can be dangerous to handle, and its effects can be irreversible. It also does not fully replicate the complexity of Parkinson's disease, which involves multiple systems and pathways.
Direcciones Futuras
There are several future directions for research involving Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. One area of interest is the development of new therapies that can protect dopaminergic neurons from Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide-induced toxicity. Another area of interest is the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide in combination with other neurotoxins to model more complex neurodegenerative diseases. Additionally, the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide in combination with imaging techniques may provide new insights into the pathogenesis of Parkinson's disease.
Métodos De Síntesis
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide can be synthesized by condensing 2-acetylpyridine with benzylhydrazine in the presence of formic acid. The resulting product is then treated with methyl iodide to yield Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. This synthesis method has been well-established in the literature and has been used to produce Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide for various research applications.
Propiedades
Número CAS |
17258-16-1 |
|---|---|
Nombre del producto |
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide |
Fórmula molecular |
C14H16N4O |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
N-benzyl-N-[(4,6-dimethylpyridazin-3-yl)amino]formamide |
InChI |
InChI=1S/C14H16N4O/c1-11-8-12(2)15-16-14(11)17-18(10-19)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,16,17) |
Clave InChI |
QRFGIUQJSOSUJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NN(CC2=CC=CC=C2)C=O)C |
SMILES canónico |
CC1=CC(=NN=C1NN(CC2=CC=CC=C2)C=O)C |
Otros números CAS |
17258-16-1 |
Sinónimos |
N-benzyl-N-[(4,6-dimethylpyridazin-3-yl)amino]formamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)





![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)





![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)
